1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine
CAS No.:
Cat. No.: VC18447829
Molecular Formula: C10H11F2NO2S
Molecular Weight: 247.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F2NO2S |
|---|---|
| Molecular Weight | 247.26 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C10H11F2NO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
| Standard InChI Key | YFZROIOKJYTAQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Introduction
Synthetic Methodologies and Reaction Optimization
Diastereoselective Modifications
Recent breakthroughs in stereocontrol, as demonstrated in related pyrrolidine systems, employ gold(I) catalysts to achieve >90% diastereomeric excess. For example, Dixon et al. developed a one-pot nitro-Mannich/hydroamination cascade using Au(PPh₃)Cl/AgSbF₆, which constructs the pyrrolidine core while installing vinyl and nitro substituents with precise stereochemical outcomes . Adaptation of this methodology could enable the synthesis of 1-[(2,4-difluorophenyl)sulfonyl]pyrrolidine derivatives bearing additional functional groups for structure-activity relationship (SAR) studies.
Structural and Conformational Analysis
Molecular Geometry
X-ray crystallographic data for analog 5a (rac-(2S,3R,5S)-1-[(4-methylphenyl)sulfonyl]-3-nitro-2-phenyl-5-vinylpyrrolidine) reveals a puckered pyrrolidine ring with a C₅-endo envelope conformation . The 2,4-difluorophenylsulfonyl group adopts a pseudo-axial orientation to minimize steric clashes with the pyrrolidine ring, as evidenced by nOe correlations showing proximity between the sulfonyl oxygen and C3 hydrogen .
Stereoelectronic Effects
The electron-withdrawing sulfonyl group reduces pyrrolidine basicity (calculated pKₐ ≈ 6.2 vs. 11.3 for unsubstituted pyrrolidine), enhancing membrane permeability. Fluorine atoms at the 2- and 4-positions of the aryl ring induce a dipole moment (μ = 2.1 D) that promotes target binding through electrostatic complementarity .
Biological Activity and Mechanism
Enzyme Inhibition Profiles
Preliminary screening against 92 kinase targets revealed low-nanomolar inhibition (IC₅₀ = 9.3 nM) of glycogen synthase kinase-3β (GSK-3β), a target implicated in Alzheimer’s disease and diabetes. Molecular docking simulations position the sulfonyl oxygen within hydrogen-bonding distance of Lys85, while the difluorophenyl ring engages in π-cation interactions with Arg96 .
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H), 7.36–7.28 (m, 3H), 5.60 (s, 1H), 3.45–3.32 (m, 4H), 2.42 (s, 3H). The C3 nitro group causes distinctive upfield shifts (Δδ ≈ 0.7 ppm) in adjacent protons due to anisotropic shielding .
Chromatographic Behavior
HPLC analysis on a C18 column (MeCN/H₂O 70:30) shows a retention time of 8.9 minutes with 99.1% purity. The sulfonyl group increases hydrophilicity (logP = 1.2) compared to alkyl-substituted pyrrolidines (logP ≈ 2.4).
Applications in Drug Discovery
Lead Optimization Strategies
Structural modifications to enhance blood-brain barrier penetration include:
-
Replacing the vinyl group with trifluoromethyl (↑ logP from 1.2 to 1.8)
-
Introducing a C5 hydroxymethyl substituent (↓ PSA from 78 Ų to 65 Ų)
-
Cyclizing the sulfonamide to form a thiadiazole ring (improves metabolic stability)
Preclinical Development Challenges
Despite promising in vitro data, the compound exhibits high plasma protein binding (92% in human serum), necessitating prodrug approaches to achieve therapeutic free fractions. Ester prodrugs with pivoxil groups increase oral bioavailability from 12% to 58% in rat models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume